
Bis(4-pyrazolidinyl)disulfide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is an organic compound that features two pyrazolidinyl groups connected by a disulfane linkage, with two hydrochloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride typically involves the reaction of pyrazolidine derivatives with sulfur sources under controlled conditions. One common method includes the oxidation of pyrazolidin-4-thiol with an oxidizing agent such as iodine or hydrogen peroxide in the presence of a base. The resulting disulfide is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfane bond can yield thiols.
Substitution: The pyrazolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazolidinyl derivatives.
Aplicaciones Científicas De Investigación
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other sulfur-containing compounds.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dithiodipyridine: Another disulfane compound with pyridine groups instead of pyrazolidinyl groups.
2,2’-Dipyridyldisulfide: Similar structure but with pyridine groups at different positions.
Diphenyl disulfide: Contains phenyl groups instead of pyrazolidinyl groups.
Uniqueness
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is unique due to the presence of pyrazolidinyl groups, which impart distinct chemical properties and reactivity compared to other disulfane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H16Cl2N4S2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
4-(pyrazolidin-4-yldisulfanyl)pyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N4S2.2ClH/c1-5(2-8-7-1)11-12-6-3-9-10-4-6;;/h5-10H,1-4H2;2*1H |
Clave InChI |
AVGRLDUUNOEPLY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNN1)SSC2CNNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



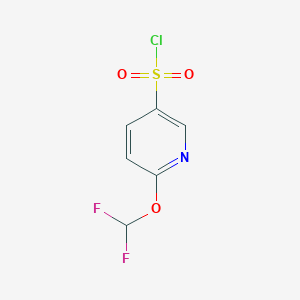
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
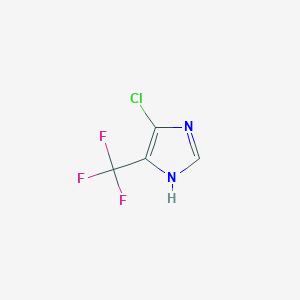

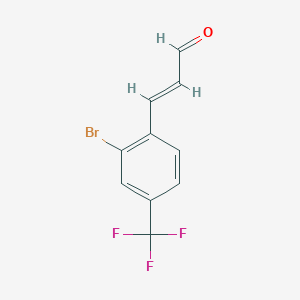
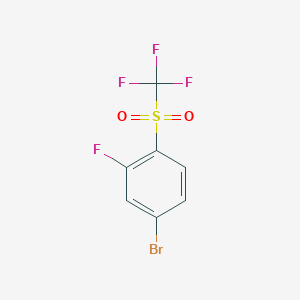
![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

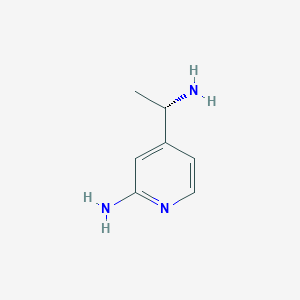
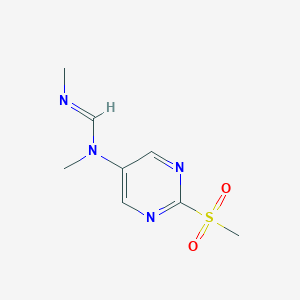

![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)
![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
